molecular formula C23H21N3O3 B3749086 N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide

N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide

Cat. No. B3749086
M. Wt: 387.4 g/mol
InChI Key: XXMIMCFQCREAPI-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anticancer activity, N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. The compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. In addition, the compound also inhibits the STAT3 pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. In addition, the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide. One direction is to further investigate the compound's potential applications in cancer research. Studies could focus on optimizing the synthesis method to improve the yield and solubility of the compound, as well as testing its efficacy in animal models of cancer.
Another potential direction is to investigate the compound's potential applications in the field of neuroscience. Studies could focus on testing the compound's neuroprotective effects in animal models of various neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Overall, N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide is a promising compound that has potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications in cancer research and neuroscience.

properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-propan-2-ylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15(2)26-13-18(19-5-3-4-6-20(19)26)10-17(11-24)23(27)25-12-16-7-8-21-22(9-16)29-14-28-21/h3-10,13,15H,12,14H2,1-2H3,(H,25,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMIMCFQCREAPI-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(propan-2-yl)-1H-indol-3-yl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide

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